methyl 3-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a synthetic small-molecule compound featuring a thiophene-2-carboxylate core modified with a sulfamoyl group and a substituted piperidine-thiolan hybrid moiety. The molecule combines a heterocyclic thiophene ring (common in bioactive compounds due to its electron-rich aromatic system) with a sulfonamide linker and a piperidine-thiolan scaffold, which may confer unique pharmacodynamic properties.
Properties
IUPAC Name |
methyl 3-[[1-(thiolan-3-yl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S3/c1-22-16(19)15-14(5-9-24-15)25(20,21)17-10-12-2-6-18(7-3-12)13-4-8-23-11-13/h5,9,12-13,17H,2-4,6-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZDSOQEXVWPIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2CCN(CC2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylate as the core structure. The piperidine and thiolane rings are introduced through nucleophilic substitution reactions and subsequent cyclization steps. The sulfamoyl group is then added using sulfonylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 3-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene Carboxylate Derivatives
The thiophene core in the target compound is structurally analogous to methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 62 in ). Key differences include:
- Substituents: The target compound replaces the pyrazolo[3,4-d]pyrimidine and chromenone moieties with a sulfamoyl-piperidine-thiolan group. This substitution likely alters solubility and target selectivity.
- Physical Properties : The reference compound in has a melting point of 227–230°C and a mass of 560.2 (M⁺+1), whereas the target compound’s properties remain unreported in the provided evidence.
Piperidine-Thiolan Hybrids
describes (R)-methyl 1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylate , a tiagabine-related compound. Comparisons include:
- Backbone Complexity : The target compound integrates a thiolan (tetrahydrothiophene) ring fused to piperidine, whereas the tiagabine analog uses a bis-thienylbutenyl chain. The thiolan group may enhance conformational rigidity and metabolic stability.
Sulfonamide-Containing Analogs
Sulfonamide derivatives are widely studied for their protease inhibition and antimicrobial activity. The target compound’s sulfamoyl linker distinguishes it from simpler sulfonamides (e.g., celecoxib analogs) by tethering it to a bulky piperidine-thiolan system, which may reduce off-target interactions but increase molecular weight (~400–450 g/mol estimated).
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Table 2: Hypothetical Pharmacological Advantages*
*Based on structural extrapolation; experimental validation required.
Critical Analysis of Evidence Limitations
The provided evidence lacks direct data on the target compound, necessitating reliance on structural analogs. For instance:
- focuses on tiagabine analogs, which share piperidine and thiophene elements but diverge in functionalization . Further experimental studies (e.g., crystallography via SHELX or pharmacological assays) are required to validate the hypothesized advantages.
Biological Activity
Methyl 3-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound with potential biological activities that warrant detailed exploration. This article provides an overview of its chemical properties, biological mechanisms, and research findings related to its activity.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C16H24N2O4S3
- Molecular Weight: 404.56 g/mol
- CAS Number: 2034507-30-5
Physical Properties:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Appearance | Powder |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfamoyl group is known to enhance binding affinity to target proteins, potentially modulating various biochemical pathways.
Potential Biological Targets:
- Enzymes: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptors: It could act as a ligand for various receptors, influencing signaling cascades related to cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. This compound may possess similar activities, making it a candidate for further studies in antimicrobial drug development.
Anticancer Properties
Preliminary studies suggest that the compound could inhibit cancer cell proliferation. Its mechanism may involve the induction of apoptosis in cancer cells through receptor-mediated pathways.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy:
- A study evaluated the antimicrobial effects of related thiophene derivatives against various bacterial strains. Results indicated significant inhibition rates, suggesting potential applications in treating bacterial infections.
-
Anticancer Activity Assessment:
- In vitro assays demonstrated that compounds structurally similar to this compound exhibited cytotoxic effects on human cancer cell lines, leading to further investigation into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
